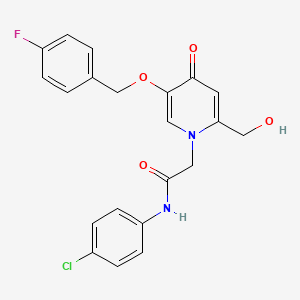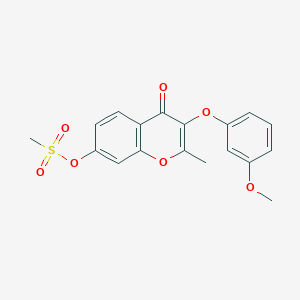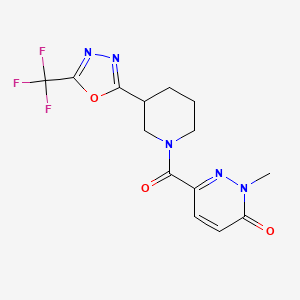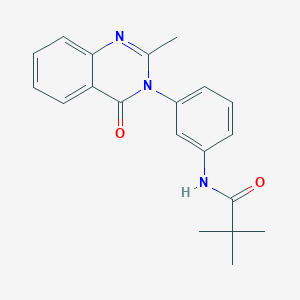![molecular formula C11H15N3 B2510928 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane CAS No. 2201693-00-5](/img/structure/B2510928.png)
7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
7-Substituted 2-azabicyclo[2.2.1]heptanes serve as key intermediates for synthesizing novel epibatidine analogues. Neighboring group participation by the 2-nitrogen in these compounds allows for nucleophilic substitution at the 7-position by various nucleophiles, leading to a wide range of novel 7-substituted derivatives. This reactivity opens pathways for creating diverse bioactive molecules and studying their properties (Malpass & White, 2004).
Structural Characterization
The 7-azabicyclo[2.2.1]heptane nucleus, found in compounds like epibatidine, is structurally characterized as its hydrochloride salt. This provides foundational knowledge for further modifications and understanding of its chemical behavior in various environments (Britvin & Rumyantsev, 2017).
Asymmetric Synthesis
Derivatives of 2-azabicyclo[2.2.1]heptane carboxylates are synthesized using Aza-Diels-Alder reactions, highlighting the compound's utility in creating asymmetric centers and investigating chiral properties in synthesized molecules. This method is particularly relevant for producing compounds with potential biological activity (Waldmann & Braun, 1991).
Catalytic Potential
The 7-azabicyclo[2.2.1]heptane-2-carboxylic acid derivative has been explored for its catalytic potential in direct aldol reactions. This showcases the compound's utility in catalysis, particularly in enhancing selectivity and efficiency in chemical transformations (Armstrong, Bhonoah, & White, 2009).
Applications in Imaging
Certain derivatives of 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane have shown potential as ligands for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors. This highlights the compound's relevance in developing diagnostic tools and studying neurological functions (Gao et al., 2007).
Mechanism of Action
Target of Action
It is known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Mode of Action
It is known that an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[221]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Future Directions
The future research directions for “7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane” could include further exploration of its synthesis, reactivity, and potential applications. Given the biological activity of many pyrimidine derivatives , this compound could be of interest in the development of new pharmaceuticals or bioactive compounds.
Properties
IUPAC Name |
7-(2-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-12-7-6-11(13-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBDRVPZKJSKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2C3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-nitrophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide](/img/structure/B2510845.png)
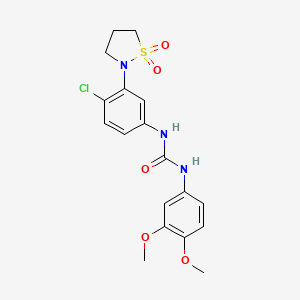
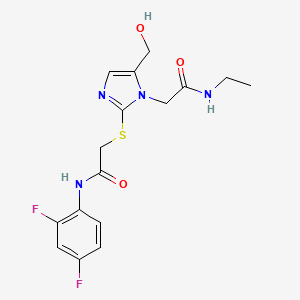
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate](/img/structure/B2510851.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2510852.png)
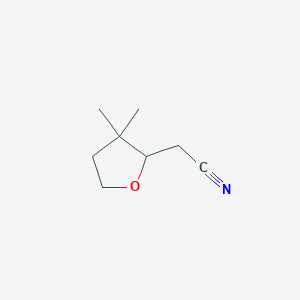
![methyl 3-[(2E)-3-(4-chlorophenyl)prop-2-enamido]-4-methylthiophene-2-carboxylate](/img/structure/B2510856.png)
![4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2510857.png)
![N-propyl-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2510859.png)
![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2510861.png)
